molecular formula C6H6BrNS B567223 5-Bromo-4-cyclopropylthiazole CAS No. 1243839-07-7

5-Bromo-4-cyclopropylthiazole

Cat. No.: B567223
CAS No.: 1243839-07-7
M. Wt: 204.085
InChI Key: YILAOMWQUUZUKC-UHFFFAOYSA-N
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Description

5-Bromo-4-cyclopropylthiazole is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound is characterized by a thiazole ring substituted with a bromine atom at the 5-position and a cyclopropyl group at the 4-position. Its molecular formula is C6H6BrNS, and it has a molecular weight of 204.09 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-cyclopropylthiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-cyclopropylthiazole with bromine in the presence of a suitable solvent and catalyst. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity products suitable for pharmaceutical applications .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction Reactions: Reduction of the thiazole ring can lead to the formation of dihydrothiazole derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Various substituted thiazoles depending on the nucleophile used.

    Oxidation Products: Thiazole sulfoxides and sulfones.

    Reduction Products: Dihydrothiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals

Mechanism of Action

The mechanism of action of 5-Bromo-4-cyclopropylthiazole involves its interaction with specific molecular targets within biological systems. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms .

Comparison with Similar Compounds

    4-Cyclopropylthiazole: Lacks the bromine substitution, leading to different reactivity and biological activity.

    5-Bromo-2-thiazolamine: Contains a different substitution pattern, affecting its chemical properties and applications.

    5-Bromo-4-methylthiazole: Substitution with a methyl group instead of a cyclopropyl group, resulting in different steric and electronic effects

Uniqueness: 5-Bromo-4-cyclopropylthiazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the bromine atom and the cyclopropyl group enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications.

Properties

IUPAC Name

5-bromo-4-cyclopropyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNS/c7-6-5(4-1-2-4)8-3-9-6/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YILAOMWQUUZUKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(SC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1243839-07-7
Record name 5-bromo-4-cyclopropylthiazole
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